molecular formula C5H7ClN2 B6237012 2-chloro-1,5-dimethyl-1H-imidazole CAS No. 1891417-40-5

2-chloro-1,5-dimethyl-1H-imidazole

Cat. No.: B6237012
CAS No.: 1891417-40-5
M. Wt: 130.57 g/mol
InChI Key: ZZYICRCDLICFHF-UHFFFAOYSA-N
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Description

2-chloro-1,5-dimethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years . Methods such as the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction have been employed . A common approach involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .


Molecular Structure Analysis

Imidazoles have a planar structure with two non-adjacent nitrogen atoms in the ring . The standard numbering of imidazoles is used in the description of disconnections . The bonds formed in the reaction are highlighted by being red colored throughout the review .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including the formation of bonds during the synthesis of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Safety and Hazards

While the specific safety and hazards of 2-chloro-1,5-dimethyl-1H-imidazole are not mentioned in the search results, imidazoles in general can be hazardous. They can cause skin and eye irritation, and can be harmful if swallowed .

Future Directions

The future of imidazole research lies in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1,5-dimethyl-1H-imidazole involves the reaction of 2,4-pentanedione with hydrochloric acid and ammonium acetate to form 2-chloro-1,5-dimethyl-1H-imidazole.", "Starting Materials": [ "2,4-pentanedione", "hydrochloric acid", "ammonium acetate" ], "Reaction": [ "Mix 2,4-pentanedione, hydrochloric acid, and ammonium acetate in a reaction flask.", "Heat the mixture to 80-90°C and stir for 4-6 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with cold water and dry it under vacuum.", "Recrystallize the product from ethanol to obtain pure 2-chloro-1,5-dimethyl-1H-imidazole." ] }

CAS No.

1891417-40-5

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

2-chloro-1,5-dimethylimidazole

InChI

InChI=1S/C5H7ClN2/c1-4-3-7-5(6)8(4)2/h3H,1-2H3

InChI Key

ZZYICRCDLICFHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C)Cl

Purity

95

Origin of Product

United States

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